

(2-Formyl-3-methoxyphenyl)boronic acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (2-Formyl-3-methoxyphenyl)boronic acid

Cat. No.: B591574

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CAS Number: 958030-46-1

This technical guide provides an in-depth overview of **(2-Formyl-3-methoxyphenyl)boronic acid**, a versatile organic compound with significant applications in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and key reactions.

Chemical and Physical Properties

(2-Formyl-3-methoxyphenyl)boronic acid is a substituted phenylboronic acid featuring both a formyl and a methoxy group on the aromatic ring. These functional groups impart unique reactivity and make it a valuable building block in the synthesis of complex organic molecules.

Property	Value
CAS Number	958030-46-1[1][2][3][4][5]
Molecular Formula	C ₈ H ₉ BO ₄ [1][2][4]
Molecular Weight	179.97 g/mol [1][2][4]
Appearance	Solid
Storage	Inert atmosphere, 2-8°C[2]

Synthesis of (2-Formyl-3-methoxyphenyl)boronic acid

The synthesis of **(2-Formyl-3-methoxyphenyl)boronic acid** can be achieved through the formylation of a corresponding methoxyphenylboronic acid precursor. A relevant method is the Rieche formylation, which introduces a formyl group onto an activated aromatic ring.

Experimental Protocol: Rieche Formylation of Methoxyphenylboronic Acids

This protocol is a general method for the formylation of methoxyphenylboronic acids and can be adapted for the synthesis of **(2-Formyl-3-methoxyphenyl)boronic acid**.^[2]

Materials:

- Methoxyphenylboronic acid derivative (1.0 mmol)
- Dichloromethane (DCM)
- Iron(III) chloride (FeCl_3) (1.0 mmol)
- Dichloromethyl methyl ether ($\text{Cl}_2\text{CHOCH}_3$) (1.0 mmol)
- 10% Hydrochloric acid (HCl)
- Argon atmosphere

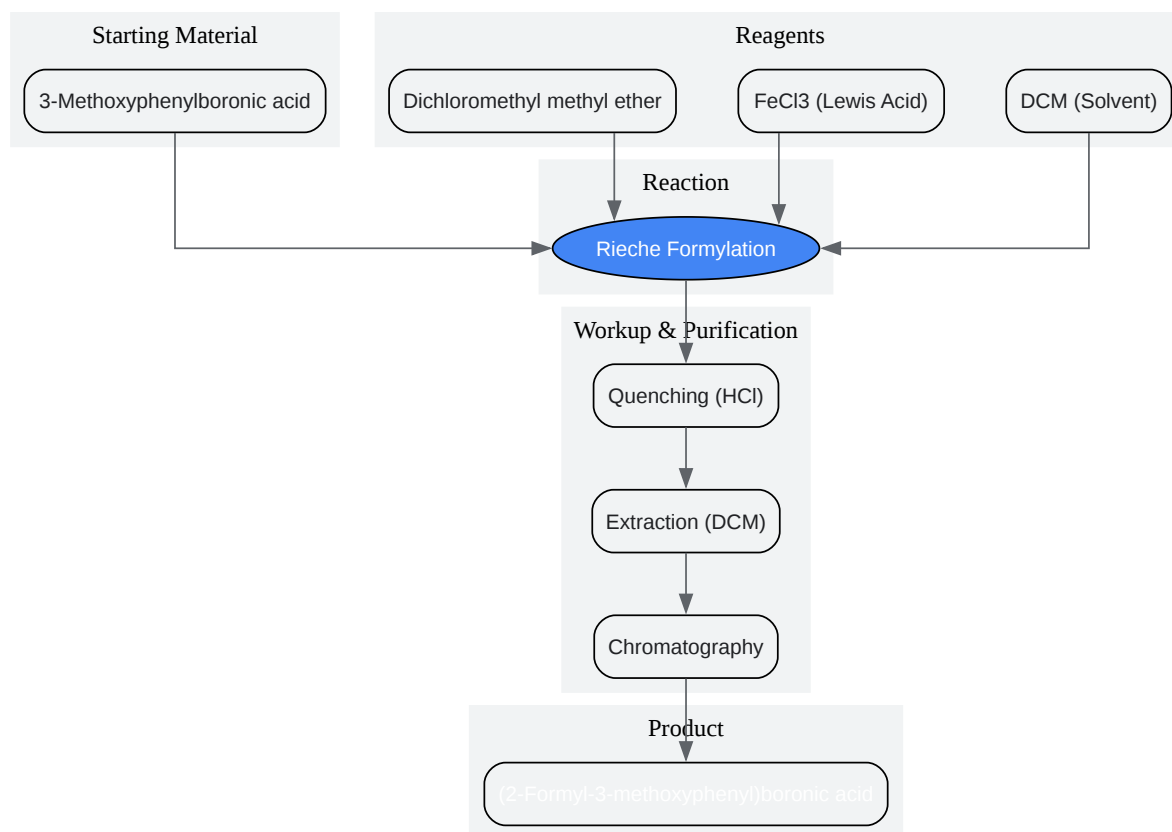
Procedure:

- Dissolve the methoxyphenylboronic acid (1.0 mmol) in dichloromethane.
- Cool the solution to 0°C under an argon atmosphere.
- Add FeCl_3 (1.0 mmol) and stir for 10 minutes.
- Add dichloromethyl methyl ether (1.0 mmol) dropwise.
- Stir the reaction mixture at room temperature for 24 hours.

- Quench the reaction with 10% HCl.
- Separate the organic layer and extract the aqueous layer twice with DCM.
- Combine the organic layers, dry over anhydrous sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the product via column chromatography.

The regioselectivity of the formylation is influenced by the position of the methoxy and boronic acid groups on the phenyl ring.^[2] For 3-methoxyphenylboronic acid, formylation can potentially occur at the ortho-positions (2- or 6-position).

Synthesis Workflow



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Caption: General workflow for the synthesis via Rieche formylation.

Key Reactions: Suzuki-Miyaura Cross-Coupling

(2-Formyl-3-methoxyphenyl)boronic acid is a valuable coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This reaction is widely used to synthesize biaryls, styrenes, and polyolefins.[6]

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The key steps are oxidative addition, transmetalation, and reductive elimination.^[7]

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl boronic acid with an aryl halide.

Materials:

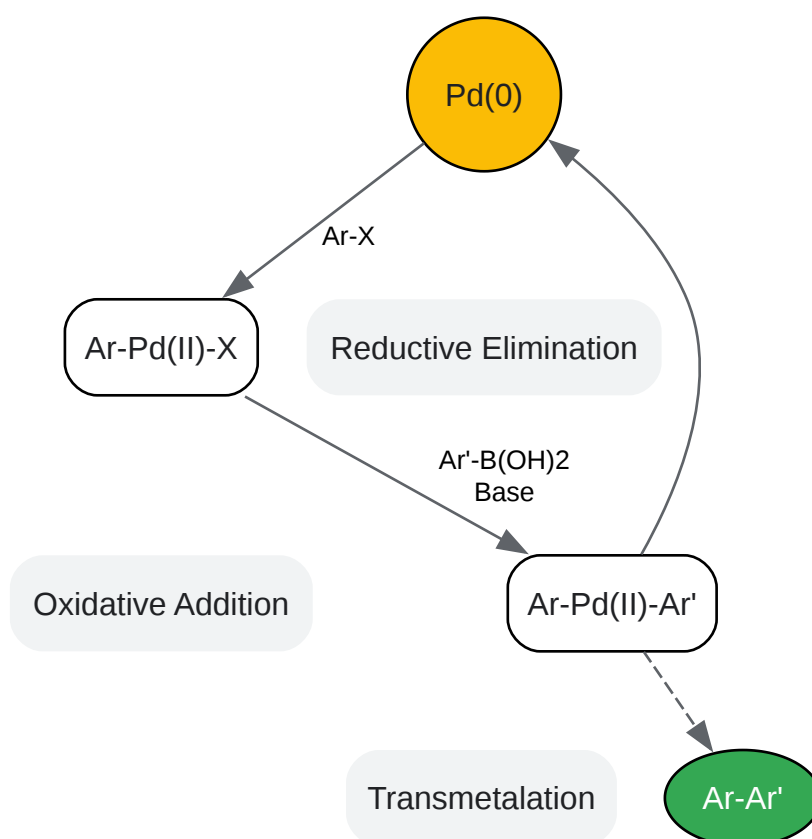
- **(2-Formyl-3-methoxyphenyl)boronic acid**
- Aryl halide (e.g., aryl bromide or iodide)
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)
- Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
- Solvent system (e.g., toluene/water, dioxane/water, DMF)

Procedure:

- In a reaction vessel, combine **(2-Formyl-3-methoxyphenyl)boronic acid**, the aryl halide, and the base.
- Add the solvent system to the mixture.
- Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
- Add the palladium catalyst under the inert atmosphere.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
- Cool the reaction mixture to room temperature.

- Perform an aqueous workup: add water and extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).
- Wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.
- Purify the product by column chromatography or recrystallization.

Suzuki-Miyaura Catalytic Cycle



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological Activity

While specific studies on the biological activity of **(2-Formyl-3-methoxyphenyl)boronic acid** are limited, related compounds such as 2-formylphenylboronic acid have been investigated for their effects on cell viability and migration.^[3] One study showed that 2-formylphenylboronic

acid exhibited concentration-dependent effects on L929 fibroblast cell lines, with high viability observed at concentrations between 3.90-31.25 µg/ml.[3] This suggests that derivatives of **(2-Formyl-3-methoxyphenyl)boronic acid** could be of interest for applications in wound healing and tissue regeneration.[3] However, it is important to note that higher concentrations of these compounds can be toxic.[3]

Derivatives of 2-methoxybenzamide have been synthesized and evaluated as inhibitors of the Hedgehog (Hh) signaling pathway, which is implicated in some cancers.[8] This suggests a potential avenue for the application of **(2-Formyl-3-methoxyphenyl)boronic acid** in the development of novel anticancer agents.

Characterization Data

Detailed experimental characterization data for **(2-Formyl-3-methoxyphenyl)boronic acid**, such as ^1H and ^{13}C NMR spectra, are crucial for confirming its structure and purity. While specific spectra for this compound are not readily available in the searched literature, general procedures for obtaining NMR data for boronic acids are well-established.[1][9]

General Protocol for NMR Analysis

Sample Preparation:

- Accurately weigh 5-10 mg of the boronic acid derivative for ^1H NMR (20-50 mg for ^{13}C NMR) into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , CDCl_3).
- Ensure complete dissolution of the sample, with gentle warming if necessary.

Data Acquisition:

- Acquire ^1H and ^{13}C NMR spectra on a high-field NMR spectrometer.
- Reference the chemical shifts to the residual solvent peak.

The characteristic signals in the ^1H NMR spectrum would include aromatic protons, the aldehyde proton (typically downfield), the methoxy protons, and the boronic acid hydroxyl

protons (often a broad singlet). The ^{13}C NMR spectrum would show corresponding signals for the aromatic carbons, the aldehyde carbonyl carbon, and the methoxy carbon.

Conclusion

(2-Formyl-3-methoxyphenyl)boronic acid is a valuable and versatile building block in organic synthesis, particularly for the construction of complex biaryl structures through the Suzuki-Miyaura coupling reaction. Its unique substitution pattern offers opportunities for the synthesis of novel compounds with potential applications in medicinal chemistry, including drug discovery efforts targeting cancer and wound healing. Further research is warranted to fully explore the synthetic utility and biological activity of this compound and its derivatives.

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